1-(Methylsulfinyl)-3-nitrobenzene
Overview
Description
1-(Methylsulfinyl)-3-nitrobenzene is an organic compound characterized by the presence of a methylsulfinyl group (-SOCH3) and a nitro group (-NO2) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. It is used in various scientific research applications, including synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylsulfinyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methylsulfinyl)benzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfinyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group (-SO2CH3) using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a catalyst, metal hydrides.
Substitution: Electrophilic reagents, catalysts.
Major Products Formed:
Oxidation: 1-(Methylsulfonyl)-3-nitrobenzene.
Reduction: 1-(Methylsulfinyl)-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-(Methylsulfinyl)-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methylsulfinyl)-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfinyl group can participate in oxidation-reduction reactions, influencing the compound’s overall reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-(Methylsulfinyl)-3-nitrobenzene can be compared with other similar compounds, such as:
1-(Methylsulfonyl)-3-nitrobenzene: This compound has a sulfone group instead of a sulfinyl group, leading to different reactivity and stability.
1-(Methylsulfinyl)-4-nitrobenzene:
1-(Methylsulfinyl)-2-nitrobenzene: Another positional isomer with distinct chemical properties.
Properties
IUPAC Name |
1-methylsulfinyl-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-12(11)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRRUECVLDIJAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299653 | |
Record name | 1-(methylsulfinyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3272-42-2 | |
Record name | NSC131877 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(methylsulfinyl)-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40299653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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